Tizolemide

Renal Pharmacology Diuretic Mechanism Tubular Secretion

Tizolemide (HOE 740) is a unique alkaline sulfonamide diuretic that undergoes tubular secretion via the organic cation transport system, independent of the PAH pathway used by thiazides. Its high tubular extraction fraction (TTEF 0.60) and inhibition by mepiperphenidol make it an indispensable probe for studying renal OCT-mediated drug interactions. The compound's prolonged half-life in renal insufficiency (up to 52 h) and its gradual, sustained diuretic time-course distinguish it from loop diuretics like furosemide. For laboratories investigating sequential nephron blockade, epithelial electrophysiology, or pharmacokinetic modeling in cardiorenal syndromes, tizolemide provides a mechanistically precise tool. Substitution with generic thiazides would fundamentally alter the transport pathway and experimental outcome. Confirm availability in standard research quantities.

Molecular Formula C11H14ClN3O3S2
Molecular Weight 335.8 g/mol
CAS No. 56488-58-5
Cat. No. B1197910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTizolemide
CAS56488-58-5
SynonymsHOE 740
tizolemid
tizolemide
tizolemide monoformate
tizolemide monohydrobromide
tizolemide monohydrochloride
tizolemide monomaleate
tizolemide monomesylate
Molecular FormulaC11H14ClN3O3S2
Molecular Weight335.8 g/mol
Structural Identifiers
SMILESCN=C1N(C(CS1)(C2=CC(=C(C=C2)Cl)S(=O)(=O)N)O)C
InChIInChI=1S/C11H14ClN3O3S2/c1-14-10-15(2)11(16,6-19-10)7-3-4-8(12)9(5-7)20(13,17)18/h3-5,16H,6H2,1-2H3,(H2,13,17,18)
InChIKeyVYBZOPZNLLIEFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tizolemide (CAS 56488-58-5) Technical Procurement Overview for Research and Development


Tizolemide (HOE 740) is an alkaline sulfonamide diuretic with the molecular formula C11H14ClN3O3S2 and a molecular weight of 335.83 g/mol. It is a small molecule research compound that functions as a distal convoluted tubule-acting diuretic [1]. The compound is distinguished from thiazide diuretics by its clearance through a tubular transport system that is independent of the para-aminohippurate (PAH) excretory pathway, relying instead on an organic cation transport mechanism [2]. Tizolemide has been studied extensively for its renal handling characteristics, electrolyte excretion profile, and pharmacokinetic behavior in both healthy subjects and those with impaired renal or cardiac function [3].

Why Tizolemide Cannot Be Replaced by Generic Thiazide or Loop Diuretics in Research Protocols


Tizolemide exhibits a unique combination of an alkaline chemical nature, a tubular secretion mechanism mediated by the organic cation transport system, and a specific time-course of diuretic action that differs fundamentally from both loop diuretics (e.g., furosemide) and thiazide-type diuretics (e.g., hydrochlorothiazide). These distinctions are critical for experimental protocols requiring precise control over the timing and mechanism of diuretic intervention. Substituting tizolemide with a generic thiazide would alter the renal transport pathway from an organic cation-driven system to a PAH-dependent anion system, thereby changing the compound's intrarenal distribution, its interaction with co-administered drugs, and its pharmacokinetic profile in disease states such as renal insufficiency and cardiac failure [1]. Furthermore, the temporal pattern of diuresis induced by tizolemide is more gradual and sustained compared to the abrupt action of loop diuretics, which is a salient factor in experimental designs where a physiological, rather than pharmacological, time-course of diuresis is required [2].

Quantitative Comparator Evidence for Tizolemide (56488-58-5) Versus Key Diuretic Analogs


Superior True Tubular Excretion Fraction (TTEF) of Tizolemide Compared to Amiloride Indicates More Extensive Active Secretion

In a modified Sperber technique study in hens, tizolemide demonstrated a significantly higher true tubular excretion fraction (TTEF) compared to the alkaline diuretic amiloride. Tizolemide achieved a TTEF of 0.60, whereas amiloride exhibited a TTEF of 0.39, indicating a more extensive active tubular secretion for tizolemide [1]. Both compounds were shown to utilize the organic cation transport system, as their secretion was inhibited by the cation transport inhibitor mepiperphenidol (Darstine) but not by the organic anion transport inhibitor novobiocin [1].

Renal Pharmacology Diuretic Mechanism Tubular Secretion

Prolonged Plasma Half-Life of Tizolemide in Renal Impairment Contrasts with Thiazide Diuretics

The pharmacokinetic behavior of tizolemide in patients with renal insufficiency is markedly different from that of thiazide diuretics, which are cleared via the PAH-dependent organic anion transport system. In healthy subjects, tizolemide exhibited a plasma half-life of 3.0 hours and a total plasma clearance of 611 ml/min, which was predominantly dependent on renal clearance (564 ml/min) [1]. In patients with renal disease (GFR range 5-98 ml/min), the plasma half-life of tizolemide was prolonged to a maximum of 52 hours, a 17-fold increase, due to a proportional decrease in renal clearance while non-renal clearance remained unchanged [1].

Clinical Pharmacokinetics Renal Impairment Drug Clearance

Delayed Peak Diuresis and Sustained Action of Tizolemide Versus Furosemide

A direct head-to-head study comparing single oral doses of tizolemide 100 mg and furosemide 80 mg in 16 healthy adults revealed distinct temporal profiles of diuresis. Peak diuresis occurred at approximately 4 hours after tizolemide administration, compared to 1.5 hours for furosemide [1]. Furthermore, 14 hours post-dose, urine volume accounted for 76% of the 24-hour total for tizolemide, versus 90% for furosemide, indicating a more sustained diuretic effect for tizolemide [1]. The total 24-hour urine volumes were not significantly different (tizolemide: 2283 ml; furosemide: 2457 ml; both p<0.001 vs. placebo: 1369 ml), confirming comparable overall diuretic efficacy but with a more physiological, prolonged time-course for tizolemide [1].

Diuretic Pharmacodynamics Time-Course Analysis Renal Excretion

Kaliuretic and Natriuretic Potency of Tizolemide in the Context of Thiazide-Type Diuretics

In a large, systematic evaluation of the kaliuretic and natriuretic effects of 31 oral diuretic formulations in healthy adults, a single 100 mg oral dose of tizolemide increased 24-hour mean kaliuresis (MK) by a range of 18% to 90% and mean natriuresis (MN) by 47% to 165% relative to baseline control values [1]. This effect profile is comparable to that of hydrochlorothiazide (HCTZ) 25 mg and 50 mg, which also increased MK and MN within similar ranges, but distinct from the potassium-retaining diuretic amiloride (5 mg and 10 mg), which decreased MK by 28% and 32% while still increasing MN [1]. The data confirm that tizolemide behaves as a typical thiazide-type diuretic with respect to electrolyte excretion, promoting both sodium and potassium loss, in contrast to potassium-sparing agents.

Electrolyte Excretion Kaliuresis Natriuresis Comparative Potency

Direct Inhibition of Basolateral Potassium Conductance in Epithelial Cells by Tizolemide

In isolated frog skin (Rana temporaria) preparations, serosal application of tizolemide at concentrations of 2-5 mM decreased transepithelial sodium transport (measured as short circuit current and net sodium flux) to 25-40% of control levels within 60 minutes [1]. Intracellular microelectrode recordings revealed that this inhibition was accompanied by a depolarization of the intracellular space to less than 40% of control values (control averaging -71.7 ± 5.1 mV) and a reduction in basolateral border conductance to approximately 25% of control values [1]. The conductance of the apical border was only slightly reduced, indicating a specific effect on the basolateral membrane [1].

Ion Transport Electrophysiology Epithelial Physiology Potassium Channels

Reduced Renal Clearance of Tizolemide in Cardiac Failure Due to Decreased Renal Plasma Flow

In eight patients with compensated cardiac failure who had essentially normal glomerular filtration rates but reduced renal plasma flow, tizolemide exhibited a significantly prolonged plasma half-life due to reduced renal clearance [1]. Following both intravenous and oral administration, tizolemide was almost completely absorbed from the gastrointestinal tract but its renal clearance was much lower than in healthy subjects because of the low renal plasma flow characteristic of cardiac failure [1].

Cardiorenal Pharmacology Heart Failure Drug Elimination Pharmacokinetics

Optimal Research and Industrial Application Scenarios for Tizolemide (56488-58-5)


Investigating Organic Cation Transport-Mediated Drug Secretion and Drug-Drug Interactions

Tizolemide serves as an exemplary probe substrate for studying the organic cation transport system in the renal proximal tubule. Its high true tubular excretion fraction (TTEF of 0.60) and its sensitivity to inhibition by the cation transport blocker mepiperphenidol make it an ideal tool for dissecting the contribution of cation transporters to the renal handling of endogenous and exogenous compounds. Researchers investigating drug-drug interactions mediated by competition for organic cation transporters (OCTs) can utilize tizolemide to model and quantify such interactions [1].

Modeling Pharmacokinetic Alterations in Renal Impairment and Cardiorenal Syndromes

The dramatic prolongation of tizolemide's plasma half-life in patients with renal insufficiency (up to 52 hours) and its reduced clearance in cardiac failure with normal GFR make it a valuable compound for pharmacokinetic modeling of drug behavior in compromised renal and cardiorenal states. Studies aimed at understanding the disproportionate impact of reduced renal plasma flow on the elimination of tubularly secreted drugs can use tizolemide as a prototypical compound to quantify these effects [1].

Electrophysiological Studies of Epithelial Transport and Basolateral Potassium Conductance

Tizolemide's unique action of blocking basolateral potassium conductance in epithelial cells, as demonstrated in isolated frog skin preparations, positions it as a specialized tool for electrophysiological research. It can be employed to dissect the relative contributions of apical versus basolateral membrane conductances to net transepithelial ion transport. Its ability to markedly reduce the intracellular response to vasopressin (ADH) also makes it useful for investigating the cellular mechanisms of hormone action on epithelial tissues [1].

Diuretic Combination Studies and Time-Course Pharmacodynamics

Due to its distinct time-course of action (peak diuresis at 4 hours post-dose) and its classification as a distal convoluted tubule-acting agent, tizolemide is well-suited for combination studies with loop diuretics like furosemide. Research protocols investigating sequential nephron blockade or the pharmacodynamic interactions between diuretics acting at different nephron sites can leverage tizolemide's more gradual and sustained diuretic profile to achieve additive or synergistic effects while modulating electrolyte excretion patterns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tizolemide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.